molecular formula C26H33FN4 B15184041 2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- CAS No. 150359-12-9

2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)-

Cat. No.: B15184041
CAS No.: 150359-12-9
M. Wt: 420.6 g/mol
InChI Key: MWAACZIBCNBJSH-AFMDSPMNSA-N
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Description

2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- is a complex organic compound with a unique structure that includes a quinolizine core, a methanamine group, and a fluorophenyl azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- typically involves multiple steps. The process begins with the preparation of the quinolizine core, followed by the introduction of the methanamine group and the fluorophenyl azo linkage. Common reagents used in these reactions include various amines, fluorobenzenes, and azo compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: A simpler amide with similar structural features.

    Allylamine: An unsaturated amine with comparable reactivity.

Uniqueness

What sets 2H-Quinolizine-1-methanamine, N-(4-((4-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-, (1R-trans)- apart from similar compounds is its unique combination of a quinolizine core, a methanamine group, and a fluorophenyl azo linkage. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

150359-12-9

Molecular Formula

C26H33FN4

Molecular Weight

420.6 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(4-fluorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C26H33FN4/c27-20-10-12-21(13-11-20)29-30-25-15-14-24(22-7-1-2-8-23(22)25)28-18-19-6-5-17-31-16-4-3-9-26(19)31/h10-15,19,26,28H,1-9,16-18H2/t19-,26+/m0/s1

InChI Key

MWAACZIBCNBJSH-AFMDSPMNSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=C(C=C5)F

Canonical SMILES

C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=C(C=C5)F

Origin of Product

United States

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